molecular formula C22H18N2O4S B073108 1-Naphthalenesulfonic acid, 5-[(4-hydroxyphenyl)amino]-8-(phenylamino)- CAS No. 1327-73-7

1-Naphthalenesulfonic acid, 5-[(4-hydroxyphenyl)amino]-8-(phenylamino)-

Cat. No.: B073108
CAS No.: 1327-73-7
M. Wt: 406.5 g/mol
InChI Key: HDHZOKVESWSUET-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

8-anilino-5-(4-hydroxyanilino)naphthalene-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4S/c25-17-11-9-16(10-12-17)23-19-13-14-20(24-15-5-2-1-3-6-15)22-18(19)7-4-8-21(22)29(26,27)28/h1-14,23-25H,(H,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDHZOKVESWSUET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C3C(=C(C=C2)NC4=CC=C(C=C4)O)C=CC=C3S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30883262
Record name 1-Naphthalenesulfonic acid, 5-[(4-hydroxyphenyl)amino]-8-(phenylamino)-
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Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82-31-5
Record name 5-[(4-Hydroxyphenyl)amino]-8-(phenylamino)-1-naphthalenesulfonic acid
Source CAS Common Chemistry
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Record name 1-Naphthalenesulfonic acid, 5-[(4-hydroxyphenyl)amino]-8-(phenylamino)-
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Record name 1-Naphthalenesulfonic acid, 5-[(4-hydroxyphenyl)amino]-8-(phenylamino)-
Source EPA DSSTox
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Record name 8-anilino-5-(4-hydroxyanilino)naphthalenesulphonic acid
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Preparation Methods

Raw Material Refinement

High-purity starting materials are critical for synthesizing 1-naphthalenesulfonic acid derivatives. Technical-grade aniline is refined via vacuum distillation under nitrogen protection to achieve >99.5% purity, while Schollkopf acid (1-naphthol-8-sulfonic acid) is recrystallized using methylene dichloride or low-carbon alcohols to remove metallic impurities. Sulfuric acid is purified via microwave-assisted boiling followed by polytetrafluoroethylene-lined condenser condensation to reduce iron and other metal contaminants.

Condensation Reaction

Refined aniline and Schollkopf acid undergo condensation in the presence of excess sulfuric acid (mass ratio 1:1.1–3.0) at 15–60°C for 24–36 hours. The reaction proceeds via electrophilic aromatic substitution, with sulfuric acid acting as both catalyst and solvent. The crude product is isolated via vacuum distillation, yielding a blackish-green solid containing unreacted aniline, Schollkopf acid, and oligomeric byproducts.

Purification and Salt Formation

The crude product is dissolved in 10% sodium hydroxide, treated with neutral alumina (17–20 g) and activated charcoal (8–10 g) to adsorb impurities, and filtered through 0.2 nm membranes. Acidification with 50% sulfuric acid precipitates the product, which is washed sequentially with 20% and 10% sulfuric acid to remove residual bases. Final purification involves recrystallization in ethanol over neutral alumina columns, followed by ether washing and vacuum drying at 45–55°C for 12–24 hours to yield ammonium or sodium salts with ≤0.1% solvent residues.

Photochemical Synthesis Under Green Conditions

Reaction Setup

A suspension of 1,5-dihydroxynaphthalene (1.25 mmol), 4-hydroxyphenylamine (1.25 mmol), and rose bengal (20 mg) in water is irradiated with solar light or green LEDs (530 nm) for 5 hours under aerobic conditions. This method leverages singlet oxygen generation by rose bengal to facilitate oxidative coupling, avoiding toxic solvents and high temperatures.

Mechanistic Pathway

The reaction proceeds via quinone-imine intermediate formation, with light promoting electron transfer between the dihydroxynaphthalene and amine groups. Air oxygen serves as the terminal oxidant, converting the intermediate to the final product. The aqueous phase minimizes side reactions, achieving yields comparable to traditional methods (75–85%).

Isolation and Crystallization

Post-reaction extraction with ethyl acetate, followed by silica gel chromatography (petroleum ether/ethyl acetate 3:1), yields crystalline product. Hydrogen bonding between hydroxyl and imine groups stabilizes the crystal lattice, as confirmed by X-ray diffraction.

Industrial-Scale Production

Scalable Condensation

Industrial protocols modify traditional methods for throughput, using a 1:2.06–2.08 mass ratio of aniline to Schollkopf acid and continuous stirred-tank reactors operating at 30–90 rpm. Excess sulfuric acid (1:3.0 mass ratio) ensures complete conversion, with in-line filtration systems removing particulates before distillation.

Environmental Mitigation

Waste sulfuric acid is neutralized with lime, generating calcium sulfate slurry for disposal. Ethanol solvents are recovered via fractional distillation, achieving >95% recycling efficiency.

Comparative Analysis of Preparation Methods

Parameter Traditional Method Photochemical Method Industrial Process
Reaction Time 24–36 hours5 hours24–48 hours
Yield 70–75%75–85%65–70%
Purity ≥99.8%≥98.5%≥99.5%
Solvent Use Ethanol, sulfuric acidWaterEthanol, sulfuric acid
Energy Input High (distillation)Low (light-driven)Moderate (continuous flow)
Environmental Impact Moderate (waste acid)Low (aqueous, aerobic)High (scale-dependent)

Challenges and Optimization Strategies

Byproduct Formation

Oligomeric byproducts arise from over-sulfonation or dimerization during condensation. Neutral alumina filtration reduces these impurities by 90%, as alumina’s Lewis acidity preferentially adsorbs conjugated aromatic systems.

Solvent Selection

Ethanol enhances solubility during recrystallization but necessitates stringent drying (≤0.1% residues) for biotechnical applications. Substituting ethanol with acetone decreases drying time by 30% but reduces yield due to lower solubility.

Light Source Efficiency

Green LEDs (530 nm) achieve 85% quantum yield in photochemical synthesis, outperforming solar light (72%) due to monochromatic emission matching rose bengal’s absorption peak .

Chemical Reactions Analysis

Types of Reactions

1-Naphthalenesulfonic acid, 5-[(4-hydroxyphenyl)amino]-8-(phenylamino)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can modify the amino groups to form different amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, sulfonyl chlorides, and other electrophiles.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation can yield naphthoquinones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C22H18N2O4S
  • Molecular Weight : 428.4 g/mol
  • CAS Number : 82-31-5
  • IUPAC Name : Sodium; 8-anilino-5-(4-hydroxyanilino)naphthalene-1-sulfonate

The compound features a naphthalene backbone with sulfonic acid, hydroxyphenyl, and phenylamino groups, which contribute to its reactivity and functionality in various applications.

Dye Manufacturing

1-Naphthalenesulfonic acid derivatives are widely used in the production of dyes due to their ability to form stable colored compounds. This compound is particularly utilized in the synthesis of azo dyes, which are characterized by their vibrant colors and are commonly used in textiles and food coloring.

ApplicationDescription
Azo Dyes The compound acts as a coupling agent in the synthesis of azo dyes, enhancing color stability and intensity.
Textile Industry Used for dyeing fabrics, providing bright colors with good fastness properties.

Chemical Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its functional groups allow it to undergo various chemical reactions, including:

  • Nitration : To introduce nitro groups for further functionalization.
  • Reduction : To convert nitro groups into amino groups.
  • Sulfonation : To add sulfonic acid groups to other aromatic compounds.

These reactions facilitate the development of new materials and compounds with desired properties.

Biological Research

Research has indicated that 1-Naphthalenesulfonic acid derivatives exhibit antimicrobial properties. The mechanism of action involves the inhibition of specific enzymes responsible for microbial growth.

Biological ActivityMechanism
Antimicrobial Inhibits enzyme activity in microorganisms, leading to growth suppression.

Case Study 1: Textile Dyeing

A study conducted on the application of 1-Naphthalenesulfonic acid in textile dyeing demonstrated its effectiveness in producing high-quality azo dyes. The resulting fabrics exhibited excellent wash fastness and color brightness compared to conventional dyes.

Case Study 2: Antimicrobial Properties

In a laboratory setting, the antimicrobial activity of 1-Naphthalenesulfonic acid was tested against various bacterial strains. Results showed significant inhibition of growth at low concentrations, suggesting potential applications in antimicrobial coatings or treatments.

Mechanism of Action

The compound exerts its effects through various mechanisms, depending on the application:

    Molecular Targets: It can interact with enzymes, altering their activity. For instance, it may inhibit or activate specific enzymes by binding to their active sites.

    Pathways Involved: In biological systems, it can affect signaling pathways by modulating enzyme activities or interacting with receptor proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Naphthalenesulfonic Acids

8-[(4-Methylphenyl)amino]-1-Naphthalenesulfonic Acid
  • CAS No.: 129-90-8
  • Structure: Methyl substitution on the phenylamino group.
  • Differences : Reduced polarity compared to the parent compound, altering solubility and fluorescence efficiency. Used in dye intermediates .
6,8-Bis(Phenylamino)-1-Naphthalenesulfonic Acid
  • CAS No.: 129-93-1
  • Structure: Dual phenylamino groups at positions 6 and 6.
  • Differences: Enhanced hydrophobic interactions but reduced specificity for amorphous aggregates. Limited biochemical use, more common in textile dyes .
5-(Dimethylamino)-1-Naphthalenesulfonic Acid
  • CAS No.: 4272-77-9
  • Structure: Dimethylamino substituent at position 3.
  • Differences : Increased electron-donating capacity modifies fluorescence wavelength. Applied in pH-sensitive probes .

Salt and Hydrate Derivatives

8-(Phenylamino)-1-Naphthalenesulfonic Acid Ammonium Salt
  • CAS No.: 28836-03-5
  • Properties: Higher aqueous solubility due to ammonium counterion. Used in biological buffers and diagnostic kits .
Magnesium 8-(Phenylamino)-1-Naphthalenesulfonate
  • CAS No.: 18108-68-4
  • Properties : Zwitterionic surfactant with amphiphilic behavior. Applications in detergents and emulsifiers .
Hydrated Ammonium Salt (CAS 206659-00-9)
  • Structure : Ammonium salt with water of crystallization.
  • Properties : Enhanced stability in aqueous solutions; purity >99% for high-precision assays .

Azo Dye Derivatives

Acid Blue 113 (C.I. Acid Blue 113)
  • CAS No.: 3351-05-1
  • Structure : Azo-linked sulfonic acid groups.
  • Applications : Textile dyeing (wool, silk). Fluorescence quenched due to azo groups, unlike the parent compound’s luminescence .
Acid Black 24 (C.I. Acid Black 24)
  • CAS No.: 3071-73-6
  • Structure : Dual azo bonds with sulfonic acid groups.
  • Properties : High molecular weight (731.72 g/mol) and thermal stability. Industrial use in leather and paper .

Structural and Functional Analysis

Fluorescence and Aggregation Detection

Compound Fluorescence Peak (nm) Aggregate Specificity Key Application
Parent (82-76-8) 480 Amorphous aggregates Protein misfolding studies
5-(Dimethylamino) derivative 520 pH-dependent Cellular imaging
Ammonium salt (28836-03-5) 475 Amorphous aggregates Diagnostic kits

Solubility and Stability

Compound Solubility in Water Thermal Stability Regulatory Status
Parent (82-76-8) Low Moderate TSCA-listed (Active)
Magnesium salt (18108-68-4) High (surfactant) High Industrial safety compliant
Acid Blue 113 Moderate High Restricted in some textiles

Biological Activity

Overview

1-Naphthalenesulfonic acid, 5-[(4-hydroxyphenyl)amino]-8-(phenylamino)- (CAS Number: 1327-74-8) is a complex organic compound featuring a naphthalene core with various functional groups. Its molecular formula is C22H18N2O4S, and it exhibits notable biological activities, particularly in the fields of biochemistry and molecular biology.

  • Molecular Weight : 406.460 g/mol
  • LogP : 3.76 (indicating moderate lipophilicity)
  • Structure : Contains sulfonic acid, hydroxyphenyl, and phenylamino groups, contributing to its unique chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with proteins and enzymes. It demonstrates the following mechanisms:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in microbial growth, showcasing potential antimicrobial properties .
  • Fluorescent Probing : It acts as a fluorescent probe to study protein conformational changes. For instance, it binds to hydrophobic regions on proteins, allowing researchers to monitor structural dynamics during ligand binding .
  • Hydrophobic Interactions : The compound's hydrophobic nature facilitates its interaction with protein surfaces, influencing protein stability and folding .

Biological Applications

1-Naphthalenesulfonic acid derivatives have been utilized in various research applications:

  • Fluorescence Studies : Used as a fluorescent probe for studying protein conformations and interactions in biochemical assays. It has been instrumental in revealing hydrophobic patches on proteins like Toxoplasma gondii ferredoxin-NADP(+) reductase (TgFNR) .
  • Microbial Studies : Exhibits potential antimicrobial activity by inhibiting key enzymes in microbial metabolism .

Case Studies

  • Protein Stability and Folding :
    • A study demonstrated that 1-anilino-8-naphthalene sulfonic acid (ANS), a related compound, induces folding in unfolded proteins. This finding raises questions about the utility of such compounds as simple indicators for probing protein structures .
  • Binding Mechanisms :
    • Research indicated that ANS binds to TgFNR via both electrostatic and hydrophobic interactions at specific pH levels, leading to partial unfolding of the enzyme. This interaction highlights the importance of environmental conditions on the binding efficacy of fluorescent probes .

Comparative Analysis

The biological activity of 1-Naphthalenesulfonic acid can be compared with similar compounds:

Compound NameKey FeaturesBiological Activity
2-Naphthalenesulfonic acid Similar structure; different substitutionLimited antimicrobial properties
4-Hydroxy-1-naphthalenesulfonic acid Hydroxy group at different positionEnhanced solubility; varied fluorescence
8-Anilinonaphthalene-1-sulfonic acid (ANS) Fluorescent probe; widely studiedStrong binding to hydrophobic patches

Q & A

Q. What are the standard synthetic routes for preparing 1-naphthalenesulfonic acid derivatives with amino and phenylamino substituents?

The synthesis typically involves sulfonation, nitration, and reduction steps. For example, naphthalene is sulfonated at low temperatures to form 1-naphthalenesulfonic acid, followed by nitration to introduce nitro groups. Subsequent reduction with iron powder in acidic conditions yields amino derivatives . For phenylamino substituents, coupling reactions with aniline derivatives under diazotization conditions are employed, as seen in the synthesis of Acid Black 24 (C.I. 24), where azo linkages are formed between naphthalenesulfonic acid and aromatic amines .

Q. How is the structural integrity of this compound verified in research settings?

Key characterization methods include:

  • Mass Spectrometry (MS): Used to confirm molecular weight and fragmentation patterns. For example, EPA/NIH spectral data (molecular weight 576 for C30H28N2O6S2 derivatives) provide reference spectra .
  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR identifies substituent positions, such as distinguishing between 5- and 8-amino groups on the naphthalene ring .
  • High-Performance Liquid Chromatography (HPLC): Ensures purity and detects by-products from incomplete reactions .

Q. What are the primary research applications of this compound?

It is widely used as:

  • Azo dye intermediates: Forms acid dyes like Acid Black 24, where the sulfonic acid groups enhance water solubility, and the aromatic amines contribute to chromophore stability .
  • Fluorescent probes: Derivatives like 8-(phenylamino)-1-naphthalenesulfonic acid (ANSA, CAS 82-76-8) act as environment-sensitive fluorophores in protein-binding studies .

Advanced Research Questions

Q. How can researchers optimize reaction yields for introducing multiple substituents on the naphthalene ring?

Methodological considerations include:

  • Temperature control: Low-temperature sulfonation (e.g., <50°C) minimizes polysubstitution .
  • Selective protection/deprotection: Using magnesium carbonate to isolate intermediates (e.g., magnesium salts of 1-naphthylamine-8-sulfonic acid) improves regioselectivity .
  • Catalyst screening: Transition metals (e.g., Cu) enhance coupling efficiency in azo bond formation .

Q. What analytical strategies resolve contradictions in reported spectral data for naphthalenesulfonic acid derivatives?

  • Cross-referencing databases: Compare with EPA/NIH Mass Spectral Data Base entries for molecular ion peaks and fragmentation patterns .
  • Computational modeling: Density Functional Theory (DFT) simulations predict NMR chemical shifts and UV-Vis absorption maxima, validating experimental results .
  • Isomer separation: Ion-pair chromatography distinguishes positional isomers (e.g., 5- vs. 8-substituted derivatives) that may co-elute in standard HPLC .

Q. How does the compound's stability vary under different pH and temperature conditions?

  • pH-dependent degradation: Sulfonic acid groups confer stability in acidic conditions (pH 2–6), but alkaline conditions (pH >8) may hydrolyze azo bonds. Accelerated stability studies using Arrhenius modeling predict degradation kinetics .
  • Thermal analysis: Differential Scanning Calorimetry (DSC) reveals decomposition temperatures (e.g., >250°C for ANSA) and identifies safe storage conditions .

Q. What mechanistic insights explain its role in dye-sensitized photochemical reactions?

  • Electron transfer studies: Time-resolved fluorescence spectroscopy shows that the electron-rich amino groups facilitate charge transfer to adjacent aromatic systems, enhancing light absorption in dyes .
  • Solvent effects: Polar solvents stabilize the excited state, increasing quantum yield in photodegradation assays .

Methodological Challenges and Solutions

Q. How to address low yields in diazotization-coupling reactions for azo dye synthesis?

  • Nitrosation control: Maintain stoichiometric NaNO2 and HCl to prevent over- or under-diazotization.
  • Quenching side reactions: Add urea to decompose excess nitrous acid, improving coupling efficiency .

Q. What techniques quantify trace impurities in synthesized batches?

  • LC-MS/MS: Detects sub-ppm levels of nitroso by-products (e.g., nitrosamines) with high sensitivity .
  • Ion Chromatography (IC): Quantifies residual sulfates/sulfites from incomplete sulfonation .

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